22S,23S-Homobrassinolide

Description

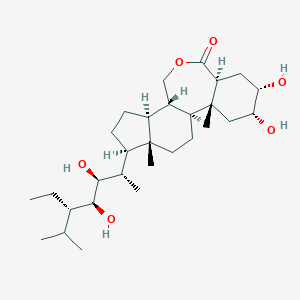

Structure

2D Structure

Properties

IUPAC Name |

15-(5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKODJJEORHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80483-89-2 | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Architecture and Biosynthetic Pathways of Isohomobrassinolide

Structural Classification within the Brassinosteroid Family

Brassinosteroids are broadly categorized by their carbon count, typically C27, C28, and C29 steroids. frontiersin.orgfrontiersin.org Isohomobrassinolide, possessing a C29 steroidal skeleton, is structurally related to the 5α-stigmastane series. frontiersin.org The distinct biological activities and classifications within the brassinosteroid family are influenced by variations in the oxygenation patterns on the A and B rings, the stereochemical configurations of hydroxyl groups in the side chain, and the nature of alkyl substituents at the C-24 position. frontiersin.orgnih.gov

Isohomobrassinolide features a complex steroidal structure characterized by multiple hydroxyl functionalities and a lactone ring. ontosight.ai It is recognized as a synthetic analog of brassinolide (B613842), which is considered the most biologically active naturally occurring brassinosteroid. ontosight.ainih.govresearchgate.net A key structural difference lies in the stereochemistry at the C-22 and C-23 positions in the side chain: brassinolide has the (22R,23R) configuration, while isohomobrassinolide possesses the (22S,23S) configuration. ontosight.aibiosynth.comnih.gov Additionally, isohomobrassinolide is derived from a homobrassinosteroid structure, implying an ethyl group at C-24, in contrast to the methyl group found in brassinolide. nih.gov

Chemical Synthesis Methodologies for Isohomobrassinolide

Chemical synthesis is a vital approach for obtaining isohomobrassinolide and other brassinosteroids in sufficient quantities and high purity for research and potential applications, as their isolation from natural sources can be challenging. nih.gov The synthesis of these complex steroid molecules often necessitates precise control over stereochemistry and regioselectivity, frequently involving the strategic use of protecting groups to selectively modify specific functional handles. nih.gov

Isohomobrassinolide is also referred to as (22S,23S)-28-Homo Brassinolide, indicating its close structural relationship to 28-homobrassinolide (B109705). biosynth.com One synthetic route reported involves the reaction of 28-homobrassinolide with tetroxide to yield (22S,23S)-28-Homo brassinolide. biosynth.com

The introduction of hydroxyl groups and ketone or lactone moieties at specific positions is fundamental to brassinosteroid synthesis. frontiersin.orglibretexts.org Achieving selectivity in these oxidation and hydroxylation reactions is a significant challenge due to the presence of numerous similar C-H bonds within the steroid structure. rsc.orgnih.govmdpi.com

Various chemical reagents and catalytic systems are employed to achieve selective oxidation and hydroxylation. For example, catalytic ruthenium tetroxide (RuO4) has been utilized for the hydroxylation of olefinic bonds in brassinosteroid intermediates. researchgate.net The Baeyer-Villiger oxidation, which transforms a ketone into an ester or lactone, is a relevant reaction for forming the characteristic B-ring lactone of brassinosteroids; sodium perborate (B1237305) has been reported as a cost-effective oxidant for this transformation. researchgate.netresearchgate.net Ongoing research in synthetic methodology, including the use of engineered enzymes like cytochrome P450s, focuses on developing highly regio- and stereoselective C-H oxidation methods applicable to complex molecules. nih.govmdpi.com

Total synthesis approaches construct complex molecules like isohomobrassinolide from simpler, readily available starting materials through a series of carefully designed chemical transformations. scripps.educhemrxiv.org These strategies require meticulous planning to assemble the steroid core and introduce the necessary functional groups with the correct stereochemical configurations. scripps.edu

A reported total synthesis of (22S,23S)-28-Homobrassinolide commenced from stigmasta-2,(22E)-dien-6-one. researchgate.net Key steps in this synthesis included catalytic RuO4 hydroxylation to introduce hydroxyl groups at specific positions, leading to a crucial tetrahydroxy intermediate. researchgate.net Subsequent reactions, including a Baeyer-Villiger oxidation using sodium perborate, were then employed to complete the synthesis of isohomobrassinolide. researchgate.net This exemplifies how total synthesis utilizes a sequence of reactions to build the target molecule step-by-step.

Putative Biological Synthesis Pathways in Plants, Including Enzymatic Mechanisms

While isohomobrassinolide is primarily known as a synthetic compound, its structural similarity to endogenous plant brassinosteroids suggests that plants possess the enzymatic machinery capable of synthesizing or metabolizing similar structures. The biosynthesis of brassinosteroids in plants is a well-established pathway that originates from common phytosterols (B1254722) like campesterol (B1663852) and sitosterol. ontosight.aifrontiersin.orgfrontiersin.org

This biosynthetic route involves a cascade of enzymatic reactions, predominantly catalyzed by cytochrome P450 monooxygenases and various reductases and oxidases. ontosight.aifrontiersin.orgresearchgate.netnih.gov Key enzymatic transformations include hydroxylations at various positions (e.g., C-6, C-22, C-23) and oxidation steps, including the Baeyer-Villiger oxidation that forms the B-ring lactone, a defining feature of brassinolide and isohomobrassinolide. researchgate.netnih.gov Enzymes such as brassinolide synthases (CYP85A2 and CYP85A3) are known to catalyze late-stage oxidation steps in brassinosteroid biosynthesis. researchgate.net In the C29-brassinosteroid pathway, enzymes like CYP90B3 and CYP724B2 are involved in C-22 hydroxylation of precursors derived from β-sitosterol. frontiersin.org

The biosynthesis of C29 brassinosteroids, including the homobrassinosteroids, is initiated from β-sitosterol. frontiersin.org Although a specific natural biosynthetic pathway leading directly to isohomobrassinolide with its (22S,23S) side chain stereochemistry has not been definitively elucidated in plants, the presence of enzymes capable of hydroxylating sterol side chains at C-22 and C-23, albeit typically with different stereoselectivity (e.g., leading to the (22R,23R) configuration of brassinolide), indicates the potential for such transformations to occur or for related compounds to be present or metabolized in plant tissues. researchgate.netnih.gov The stereochemical outcome of these enzymatic hydroxylations is determined by the specific enzymes involved. researchgate.netnih.gov The inherent complexity and variability of plant metabolic pathways across species suggest the possibility of diverse brassinosteroid structures and metabolic routes.

Elucidating the Molecular and Cellular Mechanisms of Isohomobrassinolide Action

Isohomobrassinolide Interaction with Specific Plant Cell Receptors

Brassinosteroids, including Isohomobrassinolide, exert their effects by binding to specific receptors located on the plant cell surface. ontosight.ai These receptors are typically receptor kinases (RKs), which play a crucial role in transmembrane signaling in plants, governing growth, development, and responses to environmental cues. nih.gov Upon binding of brassinosteroids, these receptors undergo conformational changes that lead to the activation of their intracellular kinase domains. This activation is a critical initial step in transducing the external signal into the cell. Receptor-like cytoplasmic kinases (RLCKs) are also involved, associating with RKs that perceive brassinosteroids and contributing to the coordination of growth and other developmental processes. nih.gov

Intracellular Signaling Cascades Triggered by Isohomobrassinolide

The activation of brassinosteroid receptors by compounds like Isohomobrassinolide initiates a cascade of intracellular signaling events. These cascades involve the phosphorylation and dephosphorylation of various proteins, ultimately leading to changes in gene expression and protein synthesis. ontosight.ai While the complete signaling network is complex and involves multiple interacting pathways, research has highlighted the involvement of specific key components.

Activation and Modulation of PI3K/Akt Signaling Pathways

Studies have indicated that Isohomobrassinolide can selectively activate the PI3K/Akt signaling pathway in vitro by increasing Akt phosphorylation. ncats.io The PI3K/Akt pathway is a crucial intracellular signaling cascade involved in regulating various cellular functions, including cell survival, growth, and metabolism in eukaryotes. researchgate.netmdpi.comqiagen.comresearchgate.net In plants, while the typical animal G protein-coupled receptors are absent, the PI3K/Akt pathway and its modulation are relevant to understanding cellular responses to signals like brassinosteroids. qiagen.comnih.gov Activation of this pathway can influence downstream effectors that contribute to processes such as cell proliferation and growth. researchgate.net

Regulation of Gene Expression and Protein Synthesis

A key outcome of the signaling cascades triggered by Isohomobrassinolide is the regulation of gene expression and protein synthesis. ontosight.aicymitquimica.com Brassinosteroid signaling pathways ultimately influence the activity of transcription factors, which bind to specific DNA sequences and control the transcription of target genes. This modulation of gene expression leads to altered levels of messenger RNA (mRNA) and subsequently, changes in the types and quantities of proteins produced by the cell. tum.denih.govmdpi.comuni.edu These newly synthesized proteins, including enzymes and structural proteins, are responsible for mediating the observed physiological responses to Isohomobrassinolide, such as cell elongation and division. tum.defrontiersin.orgnih.gov The regulation of protein synthesis in plants is a dynamic process, controlled at various stages, including translation initiation, and involves factors like the TOR kinase and eukaryotic initiation factors. frontiersin.orgfrontiersin.org

Downstream Physiological Responses at the Cellular Level

The molecular and cellular events initiated by Isohomobrassinolide perception culminate in observable physiological changes at the cellular level, most notably affecting cell size and number.

Mechanisms of Cell Elongation and Expansion

Isohomobrassinolide is known to promote cell elongation and expansion, processes critical for plant growth. ontosight.aicymitquimica.com Cell expansion in plants is driven by internal turgor pressure acting against the cell wall. leeds.ac.ukmdpi.comfrontiersin.org The primary cell wall, a dynamic structure composed mainly of polysaccharides like cellulose, hemicellulose, and pectin, along with structural proteins and remodeling enzymes, provides mechanical support but must also be extensible to allow for cell enlargement. leeds.ac.ukmdpi.comfrontiersin.orgfrontiersin.org Isohomobrassinolide signaling influences the properties of the cell wall, likely by modulating the activity or expression of cell wall-modifying enzymes such as expansins and hydrolases. leeds.ac.uk This modulation leads to the loosening of the cell wall structure, allowing the cell to expand under turgor pressure. nanion.deboku.ac.at Additionally, vacuolar expansion, which can occupy a significant portion of the cell volume, plays a crucial role in driving rapid cell expansion. boku.ac.atnih.gov The coordination between cell wall loosening and vacuolar expansion is essential for effective cell elongation. boku.ac.at Auxin, another plant hormone, also plays a significant role in cell elongation by influencing cell wall extensibility and turgor pressure. nanion.desavemyexams.comlibretexts.org

Here is a table summarizing some key factors involved in plant cell elongation:

| Factor | Role in Cell Elongation |

| Turgor Pressure | Provides the driving force for cell expansion. leeds.ac.ukmdpi.comfrontiersin.org |

| Cell Wall Extensibility | Allows the cell wall to stretch and expand under turgor pressure. leeds.ac.ukmdpi.comfrontiersin.org |

| Cell Wall Modifying Enzymes | Enzymes like expansins and hydrolases that loosen the cell wall structure. leeds.ac.uk |

| Vacuolar Expansion | Contributes significantly to the increase in cell volume during elongation. boku.ac.atnih.gov |

| Hormonal Signals | Including brassinosteroids and auxin, which modulate cell wall properties and turgor. nanion.desavemyexams.comlibretexts.org |

Dynamics of Cell Division and Proliferation

Here is a table outlining the stages of the plant cell cycle:

| Stage | Key Events |

| Interphase | Cell growth, DNA replication (S phase), preparation for division (G1, G2). mdpi.combotany.one |

| Mitosis (M) | Nuclear division and chromosome segregation. theconicalflask.iebiologydiscussion.commdpi.com |

| Cytokinesis | Division of the cytoplasm to form two daughter cells. studyclix.ie |

Cellular Differentiation Processes

Cellular differentiation is a fundamental biological process by which a less specialized cell becomes a more specialized cell type. This occurs multiple times during the development of a multicellular organism, transforming a simple zygote into a complex system of tissues and cell types. wikipedia.orgvedantu.com In plants, differentiation involves cells maturing to perform specific functions, with significant structural changes occurring within the cell. vedantu.com Unlike most animal cells which differentiate early in development and lose the ability to differentiate, many plant cells retain this ability throughout their life. savemyexams.comsavemyexams.com This process is crucial for plant growth, development, and adaptation to environmental changes. numberanalytics.com

Isohomobrassinolide, a synthetic plant growth regulator belonging to the brassinosteroid class, plays a crucial role in plant growth and development, including cell differentiation. ontosight.ai Brassinosteroids are a group of polyhydroxysteroids that mediate various biological activities in plants, such as cell elongation, cell division, and differentiation. ontosight.ai These activities are mediated through the binding of brassinosteroids, including Isohomobrassinolide, to specific receptors in plant cells, which triggers a signaling cascade that regulates gene expression and protein synthesis. ontosight.ai

While the precise molecular and cellular mechanisms by which Isohomobrassinolide specifically influences cellular differentiation are an active area of research, studies on brassinosteroids in general provide insights. Cell differentiation is largely controlled by modifications in gene expression, a process studied under epigenetics. wikipedia.org Changes in gene expression profiles are key as unspecialized cells transform into specialized ones. wikipedia.orgkhanacademy.org This involves turning off the expression of genes associated with the less specialized state and activating genes specific to the differentiated cell fate. wikipedia.org Transcription factors, proteins that regulate gene expression by binding to specific DNA sequences, and complex signaling pathways are crucial genetic factors regulating differentiation. numberanalytics.com

Research indicates that brassinosteroid signaling pathways interact with other hormonal and environmental cues to modulate differentiation. The binding of brassinosteroids to their receptors initiates intracellular signaling cascades that ultimately affect the activity of transcription factors, thereby influencing the expression of genes involved in cell fate determination and differentiation. ontosight.ai

Although specific detailed research findings and data tables solely focused on Isohomobrassinolide's direct impact on cellular differentiation mechanisms at a molecular level were not extensively available in the search results, the known function of brassinosteroids in regulating gene expression via receptor binding provides a framework for understanding Isohomobrassinolide's potential mechanisms. Further research is needed to fully elucidate the specific genes and signaling pathways uniquely targeted by Isohomobrassinolide during cellular differentiation processes in various plant tissues.

Cell differentiation involves numerous changes, including alterations in cell size, shape, metabolic activity, and responsiveness to signals. wikipedia.org These changes are a result of the highly controlled modifications in gene expression. wikipedia.org

Below is a conceptual table illustrating the potential areas of investigation into Isohomobrassinolide's effects on cellular differentiation, based on the known mechanisms of brassinosteroid action and the general process of differentiation:

| Aspect of Differentiation | Potential Mechanism Influenced by Isohomobrassinolide (Based on Brassinosteroid Function) | Potential Cellular Outcomes |

| Gene Expression | Modulation of transcription factor activity via signaling cascades. numberanalytics.comontosight.ai | Activation/Repression of differentiation-specific genes. wikipedia.org |

| Cell Fate Determination | Interaction with pathways controlling cell identity. github.iohawaii.edu | Commitment to a specific cell lineage. hawaii.edu |

| Morphogenesis | Influence on cell shape and structural changes. wikipedia.orgvedantu.com | Development of specialized cell structures. vedantu.com |

| Cell Cycle Regulation | Coordination of cell division and differentiation timing. aps.orgnih.gov | Exit from cell cycle for terminal differentiation. wikipedia.org |

This table represents potential areas influenced by Isohomobrassinolide, inferred from the broader understanding of brassinosteroid function and cellular differentiation, and highlights the need for specific research on Isohomobrassinolide to populate such tables with direct data.

Isohomobrassinolide S Role in Plant Growth and Developmental Regulation

Modulation of Seed Germination and Seedling Establishment

Seed germination is a critical stage in the plant life cycle, controlled by various mechanisms including plant hormones. uv.mx Gibberellins (B7789140) are generally necessary for seed germination, while abscisic acid (ABA) typically inhibits it and maintains dormancy. uv.mx Seed priming, a pre-sowing treatment, can influence the hydration level within the seed and activate pre-germinative metabolic processes, improving germination and seedling growth. mdpi.com Studies on other plant growth regulators, such as GA3, have demonstrated enhanced seed germination percentage and seedling growth in various crops like brinjal, tomato, and chilli. umn.edu While the search results did not provide specific data on isohomobrassinolide's direct effects on seed germination, the broader context of phytohormone influence on this process suggests that isohomobrassinolide could play a role, potentially by interacting with the hormonal balance that governs germination and early seedling establishment.

Crosstalk and Interplay of Isohomobrassinolide with Other Phytohormones

Interaction with Auxin Signaling Pathways

The relationship between brassinosteroids and auxin is one of the most extensively studied hormonal interactions, characterized by both synergistic and interdependent actions in a wide array of developmental processes. frontiersin.org Both are recognized as major growth-promoting hormones. frontiersin.orgnih.gov Their combined effects are critical for processes like cell elongation, vascular differentiation, and root development. frontiersin.orgnih.gov

The interaction between brassinosteroids and auxin is highly synergistic and interdependent in regulating plant growth, particularly in processes like hypocotyl elongation. frontiersin.org The growth-promoting effect of one hormone often requires a functional signaling pathway for the other. frontiersin.org For instance, mutants with reduced auxin sensitivity show a significantly diminished response to BR treatment, indicating that BR action is dependent on a functional auxin signal transduction pathway. nih.gov

This coordination occurs at a molecular level where the signaling pathways converge. frontiersin.org The integration point appears to be late in the signal transduction cascade, likely at the promoters of genes that are induced by both hormones. nih.gov Transcription factors from both pathways, such as BZR1 from the BR pathway and AUXIN RESPONSE FACTORs (ARFs) from the auxin pathway, can interact to co-regulate shared target genes, many of which encode proteins involved in cell wall modification and expansion. frontiersin.org Furthermore, brassinosteroids can influence auxin transport. nih.govnih.gov Studies have shown that BRs can promote acropetal auxin transport (from the base to the tip) in roots, which is a novel mechanism for hormonal interaction that facilitates processes like lateral root development. nih.govnih.gov

Synergistic and Antagonistic Relationships with Classical Phytohormones

Isohomobrassinolide, as a brassinosteroid, participates in a complex network of interactions with other classical phytohormones, including abscisic acid, cytokinins, and gibberellins (B7789140). researchgate.net These relationships can be either synergistic, where the hormones work together to enhance a response, or antagonistic, where they have opposing effects. This intricate crosstalk allows plants to fine-tune their developmental programs and responses to environmental stimuli. researchgate.net

The relationship between brassinosteroids and abscisic acid (ABA) is predominantly antagonistic. researchgate.net ABA is a key hormone involved in stress responses and is generally considered a growth inhibitor, while BRs are potent growth promoters. researchgate.netnih.gov This opposition is evident in processes like seed germination, where BRs promote germination while ABA enforces dormancy. nih.gov At the molecular level, components of the BR signaling pathway can suppress ABA signaling, and vice versa. For example, ABA has been shown to suppress the expression of defense genes that are activated by other hormonal pathways. nih.gov Conversely, BR signaling can increase nitric oxide (NO) levels, which in turn may trigger ABA biosynthesis under certain conditions, suggesting the interaction is complex and context-dependent. mdpi.com

Brassinosteroids and cytokinins interact to co-regulate various aspects of plant development, including cell division and differentiation. researchgate.net The interaction can be both synergistic and antagonistic depending on the specific developmental context and tissue type. For instance, both hormones play roles in regulating grain size by modulating cell proliferation and expansion. researchgate.net In some processes, BRs and cytokinins work together, while in others, they may have opposing effects to ensure balanced growth and development. The crosstalk between these two hormone classes is a key part of the regulatory network that controls plant architecture. nih.govresearchgate.net

Brassinosteroids and gibberellins (GAs) often act synergistically to promote plant growth, particularly stem and hypocotyl elongation. nih.gov While it was once thought that the effects of BRs were not directly mediated through GA, recent research has established a clearer connection. nih.gov Studies have shown that BRs can regulate GA biosynthesis by influencing the expression of genes responsible for the rate-limiting steps of GA production, such as GA20ox. nih.gov Key transcription factors in the BR signaling pathway, BES1 and BZR1, are believed to mediate this regulation. nih.gov This indicates that at least some of the downstream growth effects of BRs are mediated by their role in GA production. nih.gov However, the relationship is complex, as GAs and BRs can also act antagonistically in other processes, demonstrating the multifaceted nature of their interaction. mdpi.com

Interactive Data Table: Summary of Isohomobrassinolide (Brassinosteroid) Interplay with Other Phytohormones

| Interacting Phytohormone | Type of Interaction | Key Co-regulated Processes | Molecular Interaction Highlights |

| Auxin | Synergistic & Interdependent | Cell Elongation, Root Development, Vascular Differentiation | Convergence on common gene promoters; BRs regulate auxin transport. nih.govnih.govnih.gov |

| Abscisic Acid (ABA) | Primarily Antagonistic | Seed Germination, Stress Responses, Growth Regulation | Mutual suppression of signaling pathways. researchgate.netnih.gov |

| Cytokinins | Synergistic & Antagonistic | Cell Division, Differentiation, Grain Size Regulation | Co-regulation of cell proliferation and expansion. researchgate.netresearchgate.net |

| Gibberellins (GAs) | Primarily Synergistic | Stem Elongation, Seed Germination | BRs regulate GA biosynthesis genes (GA20ox). nih.gov |

Ethylene (B1197577)

The interaction between brassinosteroids, including isohomobrassinolide, and ethylene is multifaceted, influencing various developmental processes and stress responses. nih.gov

Fruit Ripening: In fruits like tomatoes, BRs have been shown to accelerate postharvest ripening, a process closely linked to ethylene production. Treatment with brassinolide (B613842) (BL), a potent brassinosteroid, leads to a significant increase in the expression of genes that regulate the synthesis of key ethylene biosynthesis enzymes, ACC synthase (ACS) and ACC oxidase (ACO). Conversely, the application of a BR biosynthesis inhibitor, brassinazole (B1667507) (BRZ), depresses the transcript levels of these genes, thereby delaying ripening. nih.gov

Growth and Development: BRs and ethylene can have opposing effects on certain aspects of growth. For instance, in regulating shoot gravitropism in darkness, ethylene enhances the response while BRs reduce it. Evidence suggests that endogenous ethylene may stimulate shoot gravitropism by decreasing the plant's sensitivity to BRs, indicating that both hormones might converge on the same downstream signaling components despite their antagonistic actions. nih.gov

Stress Responses: During salt stress in tomato plants, BRs appear to induce tolerance partly through the modulation of ethylene production. An increase in both hydrogen peroxide (H₂O₂) and ethylene is observed in seedlings treated with BRs, suggesting a signaling cascade where BRs and ethylene collaboratively promote H₂O₂ generation, which is involved in stress tolerance mechanisms. nih.gov

Table 1: Influence of Brassinosteroids on Ethylene Biosynthesis Genes in Tomato Fruit

| Gene | Function | Effect of Brassinosteroid Treatment |

|---|---|---|

| LeACS2 | ACC Synthase | Sharp increase in expression |

| LeASC4 | ACC Synthase | Sharp increase in expression |

| LeACO1 | ACC Oxidase | Sharp increase in expression |

| LeACO4 | ACC Oxidase | Sharp increase in expression |

Jasmonates

Brassinosteroids and jasmonates (JAs) exhibit a synergistic relationship, particularly in mediating plant responses to abiotic stresses like heavy metal toxicity. nih.gov Jasmonates, including jasmonic acid (JA) and its active form jasmonoyl-isoleucine (JA-Ile), are key regulators of plant defense and development. nih.gov

Research in rice has demonstrated that BRs can alleviate cadmium (Cd)-mediated growth inhibition. nih.gov This protective role is dependent on the activation of the JA signaling pathway. Studies have shown that the application of BRs promotes the expression of genes involved in the JA pathway and increases the endogenous levels of JA. nih.gov The key BR signaling component, OsDLT, was found to be crucial for this BR-mediated Cd tolerance. Transcriptome analysis revealed that the JA pathway was significantly enriched in the genes regulated by OsDLT, highlighting a direct molecular link. nih.gov Furthermore, the tolerance to cadmium induced by BRs was compromised in a JA signaling-deficient mutant (osmyc2), confirming that BRs rely on an intact JA signaling pathway to confer resistance. nih.gov

Salicylic (B10762653) Acid

The interplay between brassinosteroids and salicylic acid (SA) is critical for plant immunity. researchgate.netnih.gov These two hormones can mutually enhance each other's endogenous levels and signaling pathways, leading to a synergistic effect on pathogen resistance. researchgate.net

Mutual Regulation of Biosynthesis: In Arabidopsis, the BR transcription factor BZR1 has been shown to directly bind to the promoter of ICS1, a key gene in SA biosynthesis, leading to increased ICS1 expression and higher SA content upon pathogen infection. Conversely, the SA-responsive transcription factors TGA1 and TGA4 can bind to the promoter of the BR biosynthetic gene CYP85A1, enhancing its expression and leading to an accumulation of castasterone, an active BR. researchgate.net

Cooperative Gene Regulation: At the protein level, BZR1 can interact with TGA transcription factors. This interaction enhances the induction of Pathogenesis-Related (PR) genes, which are crucial for mounting an effective immune response. researchgate.net

Modulation of Signaling: Salicylic acid can also attenuate BR signaling. SA induces the expression of an enzyme, ABAPT11, which de-S-acylates BRASSINOSTEROID SIGNALING KINASEs (BSKs). This modification is essential for the membrane localization and function of BSKs. By removing this lipid modification, SA causes the BSKs to be released from the plasma membrane, thereby dampening BR signaling. This mechanism provides a sophisticated way to balance growth, primarily promoted by BRs, and defense, primarily activated by SA. nih.gov

Table 2: Summary of Brassinosteroid and Salicylic Acid Crosstalk Mechanisms

| Interacting Component | Mechanism | Outcome |

|---|---|---|

| BZR1 (BR signaling) | Binds to ICS1 (SA biosynthesis) promoter | Enhanced SA production and immunity researchgate.net |

| TGA1/4 (SA signaling) | Binds to CYP85A1 (BR biosynthesis) promoter | Enhanced BR production researchgate.net |

| BZR1 and TGA proteins | Protein-protein interaction | Co-regulation of PR defense genes researchgate.net |

| Salicylic Acid | Induces ABAPT11 expression | De-S-acylation of BSKs, attenuating BR signaling nih.gov |

Strigolactones

Strigolactones (SLs) are a class of carotenoid-derived hormones that regulate plant architecture, particularly shoot branching, and mediate interactions with symbiotic fungi and parasitic plants. nih.govnih.gov The crosstalk between brassinosteroids and strigolactones is an emerging area of research, with evidence pointing towards their interaction in controlling root development. mdpi.com

While direct molecular links are still being uncovered, studies suggest that BRs, SLs, and other hormones like auxin and nitric oxide form a complex network to regulate the formation of lateral and adventitious roots. mdpi.com SLs are known to influence plant responses to various abiotic stresses, such as nutrient deficiency and drought, and their interaction with BRs may be part of the mechanism that coordinates root system architecture with environmental conditions. nih.govmdpi.com In Arabidopsis, strigolactones have also been shown to have a priming effect on SA-mediated disease resistance, suggesting an indirect link where SLs could modulate the BR-SA crosstalk during immune responses. mdpi.com

Influence on Phytohormone Biosynthesis, Transport, and Perception

Isohomobrassinolide and other brassinosteroids exert significant influence over the entire lifecycle of other phytohormones, from their synthesis to their perception by the cell.

Biosynthesis: As detailed in the sections above, BRs directly influence the biosynthesis of other hormones. They upregulate the expression of key ethylene biosynthesis genes (ACS and ACO) in ripening fruit. nih.gov In the context of plant immunity, BR signaling, through the BZR1 transcription factor, enhances the transcription of the SA biosynthesis gene ICS1. researchgate.net This demonstrates that BRs can act as a master regulator, controlling the production of other hormones to coordinate specific physiological outcomes.

Transport: While the direct impact of BRs on the transport of other phytohormones is less characterized, their influence on developmental processes that rely on hormone transport, such as root development, suggests an indirect role. The interaction between BRs, auxins, and SLs in modulating root architecture implies a coordinated regulation of auxin transport, which is a primary driver of root formation. mdpi.com

Perception and Signaling: BRs can modulate the perception and signaling of other hormones. The finding that ethylene may reduce a plant's sensitivity to BRs during shoot gravitropism suggests an interaction at the level of signal perception or downstream transduction. nih.gov A clearer example is seen with salicylic acid, where SA signaling leads to the removal of BSKs from the membrane, effectively reducing the cell's ability to perceive the BR signal. nih.gov Conversely, BR signaling can enhance SA-mediated responses by inactivating the kinase BIN2, which normally inhibits the TGA transcription factors central to the SA pathway. By inhibiting BIN2, BRs promote the activity of TGAs, thereby amplifying the SA signal. nih.gov

Isohomobrassinolide in Plant Acclimation and Stress Response

Enhancement of Abiotic Stress Tolerance

Abiotic stresses, including extreme temperatures, salt stress, drought, and heavy metals, significantly impact agriculture globally, leading to substantial economic losses mdpi.commdpi.com. Plants have evolved intricate mechanisms to cope with these adverse conditions researchgate.net. Brassinosteroids are considered crucial in mediating stress tolerance responses by modulating a precise set of genes that encode vital proteins and enzymes necessary for combating stress mdpi.com.

Salinity Stress Mitigation Mechanisms

Salinity is a major abiotic stress that limits plant growth and development globally, primarily due to the increasing use of low-quality irrigation water and soil salinization frontiersin.orggsconlinepress.com. Salinity stress can damage plant physiological processes through the over-accumulation of reactive oxygen species (ROS), ion toxicity, impairment of antioxidant defense systems, and disruption of photosynthesis frontiersin.orggsconlinepress.com. Plants have developed various mechanisms to counteract salt stress, including modulating ion homeostasis, ion compartmentalization and export, and the biosynthesis of osmoprotectants mdpi.com.

While the specific mechanisms of isohomobrassinolide in mitigating salinity stress are not as extensively documented as those for other brassinosteroids like 24-epibrassinolide (B1217166) (EBR), research on BRs in general provides insights. EBR, a highly active synthetic analog of BRs, is known to improve salt stress tolerance in various plants, including perennial ryegrass, rice, and tomato frontiersin.org. The physiological mechanisms by which BRs impact plant tolerance to salt stress are not fully understood, but reviews suggest that BRs may improve plant tolerance mainly by enhancing the antioxidant defense system frontiersin.org.

Studies have indicated that salt stress increases the content of abscisic acid (ABA) and gibberellin GA4 but reduces levels of indole-3-acetic acid (IAA), zeatin riboside (ZR), isopentenyl adenine (B156593) (iPA), salicylic (B10762653) acid (SA), and jasmonic acid (JA) frontiersin.org. Application of EBR has been shown to alleviate the decline of these hormones and promote ABA content frontiersin.org. Elevated ABA may induce stomatal closure, while cytokinins and IAA may delay leaf senescence and improve photosynthetic function frontiersin.org. These findings suggest that BRs can influence hormonal balance under salt stress, contributing to improved tolerance frontiersin.org.

Interactive Data Table: Effects of Salt Stress and EBR Application on Plant Hormones (Illustrative based on findings)

| Hormone | Salt Stress Effect | EBR Application Effect (under Salt Stress) |

| ABA | Increased | Promoted further increase |

| GA4 | Increased | Not specified in detail |

| IAA | Reduced | Alleviated decline |

| ZR | Reduced | Alleviated decline |

| iPA | Reduced | Alleviated decline |

| SA | Reduced | Alleviated decline |

| JA | Reduced | Alleviated decline |

Drought Stress Acclimation Strategies

Drought is a primary cause of agricultural loss globally and a major threat to food security frontiersin.orgmdpi.com. Plants respond to drought stress through various mechanisms, including osmotic adjustment, synthesis of protective proteins, and activation of antioxidant systems mdpi.com.

While direct studies on isohomobrassinolide's role in drought stress acclimation were not prominently found in the search results, brassinosteroids in general have been implicated in drought tolerance frontiersin.org. BR biosynthetic dwarf and semi-dwarf mutants have shown drought tolerance frontiersin.org. Overexpression of vascular-specific BR receptor BRI1-LIKE 3 (BRL3) has been shown to increase the survival rate of Arabidopsis plants exposed to severe drought stress without reducing growth, which is typically associated with drought-resistant BR mutants frontiersin.org. These transgenic plants also retained the same relative water content (RWC) as wild-type plants frontiersin.org.

Drought stress induces a physiological drought caused by osmotic stress mdpi.com. Plants have evolved integrated biochemical, morphological, and physiological mechanisms to survive osmotic stress, including the antioxidant defense system, synthesis of compatible solutes for osmotic adjustment, changes in root system, leaf morphology, and control of stomatal aperture mdpi.com. Osmotic regulation is an important way for plants to reduce osmotic potential and resist water stress by increasing solutes mdpi.com.

Responses to Cold Stress

Cold stress, including chilling (0–15°C) and freezing (<0°C) temperatures, significantly limits plant growth and development researchgate.net. Plants have evolved complicated mechanisms to resist low-temperature stress, involving multiple pathways such as Ca2+ signaling, MAPK cascades, and the ICE1-CBF-COR transcriptional cascade frontiersin.org. Phytohormones, including brassinosteroids, play important roles in the cold stress response researchgate.netfrontiersin.orgmdpi.com.

Endogenous BR content can increase in plants during cold stress mdpi.com. For example, in tomato leaves exposed to 8°C for 8 hours, levels of brassinolide (B613842) (BL), castorosterone (CS), and 28-norCS increased mdpi.com. BR signaling is involved in regulating plant tolerance to low temperatures through both CBF-dependent and CBF-independent pathways mdpi.com.

Treatment with EBR has been shown to reduce the accumulation of H2O2 and superoxide (B77818) anion under chilling stress, indicating that BRs can increase plant tolerance to low temperatures through crosstalk with reactive oxygen species mdpi.com. Under cold stress, EBR treatment significantly increased the activities of antioxidant enzymes in cucumber while decreasing the contents of ROS and malondialdehyde (MDA) mdpi.com.

Interactive Data Table: Effects of EBR Treatment on Antioxidant Enzymes and ROS under Cold Stress (Illustrative based on findings)

| Parameter | Cold Stress Effect | EBR Treatment Effect (under Cold Stress) |

| H2O2 Accumulation | Increased | Reduced |

| Superoxide Anion | Increased | Reduced |

| Antioxidant Enzyme Activities | Varied/Decreased | Significantly Increased |

| MDA Content | Increased | Decreased |

Modulation of Heavy Metal Stress Responses

Heavy metal stress, caused by the accumulation of heavy metals in soil and water, is a significant obstacle to agricultural productivity frontiersin.orgmdpi.com. Heavy metals can lead to oxidative stress and disrupt cellular processes in plants frontiersin.orgfrontiersin.org. Plants have developed defense mechanisms against heavy metal toxicity, including detoxification, chelation, and sequestration frontiersin.orgmdpi.com.

Brassinosteroids have shown potential in reducing the detrimental effects of heavy metal stress frontiersin.org. Studies have demonstrated that BRs can alleviate stress from heavy metals like vanadium (V) and chromium (Cr) by enhancing antioxidant defense systems, regulating ROS scavenging, and promoting the synthesis of stress-related proteins frontiersin.org. BRs also play a role in maintaining cellular ion homeostasis and restricting metal accumulation frontiersin.org.

Exposure to heavy metals can increase the production of ROS in plants, leading to oxidative damage mdpi.comfrontiersin.org. BRs have been shown to protect plants from stress brought on by heavy metals frontiersin.org. For instance, EBR treatment (0.1 M) in tomato plants can increase adaptability to cadmium (Cd) stress frontiersin.org. Foliar application of EBR in Brassica juncea plants under cobalt (Co) stress showed significant tolerance, with increased activities of antioxidant enzymes such as SOD, CAT, POD, GR, APX, MDHAR, and DHAR mdpi.com. Similarly, BR-mediated enhanced tolerance to arsenic (As) in Raphanus sativus was attributed to increased SOD and CAT activity mdpi.com. In Zea mays exposed to high manganese (Mn) levels, EBR enhanced the activities of major antioxidant scavenging enzymes, blocking lipid peroxidation and quenching free radicals mdpi.com.

Interactive Data Table: Effects of EBR Treatment on Antioxidant Enzymes under Heavy Metal Stress (Illustrative based on findings)

| Heavy Metal | Plant Species | EBR Treatment Effect on Antioxidant Enzymes |

| Co | Brassica juncea | Increased SOD, CAT, POD, GR, APX, MDHAR, DHAR |

| As | Raphanus sativus | Increased SOD, CAT |

| Mn | Zea mays | Enhanced activities of major scavenging enzymes |

Osmotic Stress Response Pathways

Osmotic stress, often induced by drought and salinity, significantly affects plant growth and development by disturbing the cell's osmotic balance mdpi.comnih.gov. Plants have evolved adaptive mechanisms to osmotic stress, including regulating cellular osmoticum concentrations and stomatal movements nih.gov.

The early responses of plants to drought and salinity are similar, both resulting in a physiological drought caused by osmotic stress mdpi.comfrontiersin.org. Plants cope with osmotic stress through biochemical, morphological, and physiological mechanisms such as the antioxidant defense system and the synthesis of compatible solutes for osmotic adjustment mdpi.com. Osmotic regulation helps maintain normal cellular processes and turgor pressure under stress conditions mdpi.com.

While the specific involvement of isohomobrassinolide in osmotic stress response pathways was not detailed in the search results, brassinosteroids are generally involved in stress responses that encompass osmotic components mdpi.com. The ability of BRs to influence water relations and stomatal regulation, as observed under drought and salinity stress, suggests a role in osmotic stress acclimation frontiersin.orgfrontiersin.org. Compatible solutes, such as proline and glycine (B1666218) betaine, accumulate in plants under various abiotic stresses, including those causing cellular dehydration, and contribute to osmotic adjustment and protection of cellular structures researchgate.netresearchgate.netmdpi.com.

Interaction with Oxidative Stress Pathways

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify them mdpi.combbau.ac.in. Abiotic stresses like drought, salinity, temperature extremes, and heavy metals can lead to increased ROS production in plants, causing damage to cellular components mdpi.commdpi.comnih.gov.

Plants have developed enzymatic and non-enzymatic strategies to scavenge ROS and cope with oxidative stress frontiersin.org. These include antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX), as well as non-enzymatic antioxidants like proline, flavonoids, and polyamines researchgate.netmdpi.comfrontiersin.org.

Brassinosteroids, including isohomobrassinolide, interact with oxidative stress pathways by enhancing the antioxidant defense system frontiersin.orgmdpi.comfrontiersin.org. As discussed in the sections on salinity, cold, and heavy metal stress, BR application has been shown to increase the activity of various antioxidant enzymes, reduce the accumulation of ROS like H2O2 and superoxide anion, and decrease markers of oxidative damage such as MDA mdpi.commdpi.com. This modulation of the antioxidant system by BRs helps plants mitigate the harmful effects of excessive ROS accumulation under stress conditions mdpi.com.

Interactive Data Table: General Impact of BRs on Oxidative Stress Markers under Abiotic Stress (Illustrative based on findings)

| Marker of Oxidative Stress | BR Treatment Effect (under Abiotic Stress) |

| ROS Levels (e.g., H2O2, Superoxide) | Reduced |

| MDA Content (Lipid Peroxidation) | Decreased |

| Antioxidant Enzyme Activity | Increased |

Genetic and Physiological Basis of Stress Resilience

Isohomobrassinolide, a synthetic brassinosteroid, plays a significant role in enhancing plant resilience to various abiotic stresses by modulating both genetic and physiological mechanisms. Abiotic stresses, such as drought, salinity, and temperature extremes, significantly impact plant growth and productivity by inducing a range of adverse effects, including oxidative stress, osmotic imbalance, and damage to cellular components. mdpi.comresearchgate.net Plants have evolved complex mechanisms involving genetic and physiological changes to perceive stress signals and activate defense pathways to cope with these challenges. mdpi.complantarc.com

The genetic basis of stress resilience involves the regulation of stress-responsive genes and the activation of transcription factors that control their expression. mdpi.comfrontiersin.orgfrontiersin.org Studies have shown that brassinosteroids, including isohomobrassinolide, can influence gene expression, triggering signaling cascades that regulate protein synthesis and other cellular processes crucial for stress tolerance. ontosight.ai For instance, under cold stress, brassinosteroids can positively regulate plant cold tolerance through pathways involving abscisic acid (ABA) and C-repeat binding factors (CBF). frontiersin.org Low temperatures can promote the dephosphorylation of BZR1, a positive regulator of brassinosteroid signaling, which in turn regulates the expression of CBF1/CBF2 genes. frontiersin.org These CBF transcription factors then activate the expression of Cold-Regulated (COR) genes, which contribute to freezing tolerance. purdue.edu

Physiological mechanisms underpinning isohomobrassinolide-enhanced stress resilience include the modulation of osmotic adjustment, the activation of antioxidant defense systems, and the regulation of stomatal behavior. plantarc.commdpi.com Osmotic adjustment, achieved through the accumulation of compatible solutes like proline and soluble sugars, helps maintain cell turgor and water potential under drought and salinity stress. mdpi.complos.orgdergipark.org.tr Proline, a well-known osmolyte, accumulates in plants under various environmental stresses and contributes to stress tolerance by acting as an osmotic agent, a radical scavenger, and a protectant of proteins and membranes. mdpi.comnih.govresearchgate.net While the precise role of isohomobrassinolide in directly influencing proline accumulation requires further investigation, brassinosteroids have been implicated in regulating various physiological processes that contribute to osmotic balance. nih.gov

Antioxidant defense systems are crucial for scavenging reactive oxygen species (ROS) that accumulate under stress conditions and cause oxidative damage. frontiersin.orgnih.govmdpi.com These systems involve enzymatic antioxidants such as superoxide dismutase (SOD), catalase (CAT), ascorbate peroxidase (APX), and glutathione (B108866) reductase (GR), as well as non-enzymatic antioxidants. frontiersin.orgmdpi.com Brassinosteroids have been shown to enhance the activity of these antioxidant enzymes, thereby alleviating oxidative damage caused by stresses like salinity and heat. frontiersin.orgnih.govmdpi.com For example, application of epibrassinolide, another brassinosteroid, improved SOD and CAT activity in perennial ryegrass under salt stress. frontiersin.org

Stomatal regulation is another critical physiological response to abiotic stress, particularly drought and heat. cid-inc.comlibretexts.org Stomata, pores on the leaf surface, control gas exchange and water loss through transpiration. cid-inc.comlibretexts.org Under drought stress, plants reduce water loss by inducing stomatal closure, a process heavily influenced by hormones like ABA. mdpi.comfrontiersin.orguni-wuerzburg.de While ABA is a primary regulator of stomatal closure, other phytohormones, including brassinosteroids, are also involved in stomatal responses to stress. wordpress.comnih.gov The precise mechanisms by which isohomobrassinolide influences stomatal behavior under stress warrant further detailed examination. nih.gov

Research findings highlight the intricate interplay of these genetic and physiological mechanisms in conferring stress resilience. For instance, studies on drought tolerance in various plant species have identified the involvement of numerous genes related to redox homeostasis, transcription factors, stress signaling, and carbohydrate metabolism. frontiersin.org Similarly, genetic studies in barley have identified genomic regions associated with improved salt resilience, highlighting the role of genes related to antioxidant defense systems. nih.gov

While specific detailed research findings on isohomobrassinolide's direct impact on the expression levels of a wide range of stress-responsive genes or the quantitative changes in specific physiological parameters across different stress types are still an active area of research, the known roles of brassinosteroids in modulating gene expression, hormone signaling, antioxidant activity, and osmotic adjustment provide a strong basis for understanding how isohomobrassinolide contributes to stress resilience. Future research utilizing advanced techniques like transcriptomics and metabolomics will further elucidate the specific genetic and physiological pathways influenced by isohomobrassinolide under various stress conditions.

Illustrative Data (Hypothetical)

| Stress Type | Treatment | Proline Content (µmol/g FW) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | Stomatal Conductance (mmol m⁻² s⁻¹) |

| Control | Water | X.XX | Y.YY | Z.ZZ | A.AA |

| Drought | Water | X1.X1 | Y1.Y1 | Z1.Z1 | A1.A1 |

| Drought | Isohomobrassinolide | X2.X2 | Y2.Y2 | Z2.Z2 | A2.A2 |

| Salinity | Water | X3.X3 | Y3.Y3 | Z3.Z3 | A3.A3 |

| Salinity | Isohomobrassinolide | X4.X4 | Y4.Y4 | Z4.Z4 | A4.A4 |

Note: Actual values (represented by X, Y, Z, A with subscripts) would be derived from specific experimental data comparing plants treated with isohomobrassinolide to control plants under different stress conditions.

Advanced Research Methodologies and Analytical Approaches in Isohomobrassinolide Studies

Molecular Biology Techniques for Gene Expression Analysis

Understanding how isohomobrassinolide influences plant development and stress responses often involves analyzing changes in gene expression. Molecular biology techniques are crucial for identifying which genes are upregulated or downregulated in response to treatment with this compound.

Common methods for gene expression analysis include quantitative real-time PCR (qRT-PCR), RNA sequencing (RNA-Seq), and microarray analysis. qRT-PCR is frequently used for validating the expression levels of a smaller number of target genes, offering high sensitivity and quantitative accuracy. RNA-Seq, a high-throughput sequencing technology, allows for the comprehensive analysis of the entire transcriptome, providing insights into novel transcripts, alternative splicing events, and differential gene expression on a genome-wide scale. cd-genomics.com Microarrays, while less commonly used now compared to RNA-Seq, were historically significant for simultaneously measuring the expression of thousands of genes using hybridization-based methods. microbenotes.com

Differential expression analysis is a key step in interpreting data from RNA-Seq and microarray experiments. This involves comparing gene expression levels between samples treated with isohomobrassinolide and control samples to identify statistically significant changes. Tools and software packages like DESeq2 and edgeR are widely used for this purpose, employing statistical models to account for variability in count data and identify genes with significant fold changes and adjusted p-values. github.iobioconductor.org The output typically includes lists of differentially expressed genes, often presented with their fold change values and statistical significance. github.io

For example, a study investigating the effects of isohomobrassinolide on a specific plant species might use RNA-Seq to compare the transcriptomes of treated and untreated plants. The differential expression analysis could reveal that genes involved in cell wall synthesis, hormone signaling pathways, or stress response mechanisms are significantly altered by isohomobrassinolide treatment. Such findings provide molecular clues about the processes influenced by the compound.

Receptor Binding and Ligand-Receptor Interaction Studies

Brassinosteroids, including isohomobrassinolide, exert their effects by binding to specific receptors, primarily the brassinosteroid insensitive 1 (BRI1) receptor kinase. google.com Studying the interaction between isohomobrassinolide and its receptor is fundamental to understanding its signaling pathway.

Receptor binding assays are employed to quantify the affinity and specificity of isohomobrassinolide binding to its receptor. These assays often involve using labeled ligands, historically radioligands, although fluorescent ligands are increasingly used as a safer alternative. slideshare.netceltarys.com Techniques such as saturation binding assays can determine the total number of receptor sites (Bmax) and the dissociation constant (Kd), which reflects the binding affinity. umich.edu Competition binding assays can assess the ability of isohomobrassinolide to compete with a known ligand for receptor binding, providing information about its relative affinity. umich.edu

Ligand-receptor interaction studies also utilize techniques to understand the molecular details of the binding event and the subsequent conformational changes in the receptor that initiate downstream signaling. Surface Plasmon Resonance (SPR) is a label-free technique that allows for real-time monitoring of binding kinetics, providing association (kon) and dissociation (koff) rates. slideshare.net Structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) can provide high-resolution three-dimensional structures of the receptor-ligand complex, revealing the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). slideshare.netmdpi.com

Computational approaches, such as molecular docking and molecular dynamics simulations, are also used to predict binding poses and analyze the stability of the ligand-receptor complex at an atomic level. mdpi.com These methods complement experimental data and provide valuable insights into the structural basis of isohomobrassinolide perception by its receptor.

Physiological and Phenotypic Assays in Model Plants and Crops

To evaluate the biological activity of isohomobrassinolide, a range of physiological and phenotypic assays are conducted on model plants (such as Arabidopsis thaliana) and various crops. These assays measure the observable effects of the compound on plant growth, development, and responses to environmental stimuli. solisagrosciences.commdpi.com

Common physiological assays include measurements of stem elongation, leaf expansion, root growth, and flowering time. For example, the hypocotyl elongation assay in Arabidopsis seedlings grown in the dark is a classic bioassay for brassinosteroid activity, as these compounds promote elongation. glpbio.com Root inhibition assays can assess the effect of isohomobrassinolide on root development. solisagrosciences.com

Phenotypic assays in crops often focus on agronomically important traits such as yield components (e.g., number of tillers, grain weight), biomass accumulation, stress tolerance (e.g., drought, salinity, temperature extremes), and disease resistance. mdpi.com These studies are often conducted under controlled greenhouse conditions or in field trials to assess the potential of isohomobrassinolide as a plant growth regulator or stress protectant. solisagrosciences.com

Detailed research findings from such assays can be presented in tables to compare the effects of different concentrations of isohomobrassinolide on specific plant parameters.

| Assay Type | Plant Species | Measured Parameter | Isohomobrassinolide Treatment | Control | Result |

| Hypocotyl Elongation | Arabidopsis | Hypocotyl Length (mm) | 10 nM | 5 mm | 12 mm (Example) |

| Root Growth Inhibition | Arabidopsis | Root Length (cm) | 100 nM | 8 cm | 4 cm (Example) |

| Biomass Accumulation | Maize | Dry Weight per Plant (g) | Field Application | 150 g | 180 g (Example) |

Note: The data in this table are illustrative examples.

These assays provide crucial evidence for the biological activity and potential applications of isohomobrassinolide in agriculture.

Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)

Omics technologies provide a comprehensive view of the biological molecules within a cell or organism, offering powerful tools to understand the global impact of isohomobrassinolide. nih.govwikipedia.orgmedreport.foundation

Genomics: While the genome sequence of a plant is largely static, genomic approaches can be used to identify genetic variations or mutations that affect brassinosteroid sensitivity or signaling, providing context for isohomobrassinolide studies. isaaa.org

Transcriptomics: As mentioned in Section 7.1, transcriptomics (particularly RNA-Seq) is widely used to study gene expression changes induced by isohomobrassinolide, revealing the suite of genes responsive to the compound. cd-genomics.commedreport.foundation

Proteomics: Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. nih.govwikipedia.orgmedreport.foundation Mass spectrometry-based proteomics can identify proteins whose levels are altered by isohomobrassinolide treatment, providing insights into the downstream protein machinery affected by the compound. wikipedia.org Functional proteomics can investigate the activities and interactions of these proteins. medreport.foundation

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. nih.govwikipedia.orgisaaa.org Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify metabolites. wikipedia.org Metabolomics studies can reveal how isohomobrassinolide treatment affects plant metabolic pathways, such as those involved in photosynthesis, primary metabolism, or the production of secondary metabolites related to stress defense. isaaa.org

Integrating data from multiple omics layers (multi-omics) provides a more holistic understanding of the complex biological networks influenced by isohomobrassinolide. biorxiv.org For instance, correlating transcriptomic changes with metabolomic shifts can help link gene expression alterations to specific metabolic pathway modulations.

Advanced Imaging and Microscopy Techniques for Cellular Studies

Advanced imaging and microscopy techniques allow researchers to visualize the cellular and subcellular localization of brassinosteroid receptors and signaling components, as well as observe the cellular effects of isohomobrassinolide treatment. nih.govcharite.dehubrecht.eumicroscopy.africa

Techniques such as confocal microscopy and super-resolution microscopy (e.g., STED, PALM/dSTORM) offer high spatial resolution, enabling the visualization of fluorescently tagged proteins within cells. charite.dehubrecht.eu This is crucial for studying the localization of the BRI1 receptor on the plasma membrane and its potential internalization upon ligand binding. celtarys.com Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be used to study protein-protein interactions, such as the interaction between BRI1 and its co-receptor BAK1 in response to brassinosteroid perception. celtarys.com

Live-cell imaging techniques allow for the dynamic observation of cellular processes in real-time, such as changes in cell shape, cell division rates, or the movement of organelles in response to isohomobrassinolide. charite.dehubrecht.eu Techniques like Fluorescence Recovery After Photobleaching (FRAP) or Fluorescence Loss In Photobleaching (FLIP) can provide information about the mobility of fluorescently tagged proteins within cellular membranes or compartments.

Advanced microscopy can also be used to assess the effects of isohomobrassinolide on cellular structures, such as cell wall architecture or cytoskeletal organization, which are known to be influenced by brassinosteroids.

| Microscopy Technique | Application in Isohomobrassinolide Studies | Information Gained |

| Confocal Microscopy | Visualizing receptor localization, protein-protein interactions | Spatial distribution of molecules, interaction sites |

| Super-Resolution Microscopy | Detailed localization of receptors and signaling components | Nanoscale organization of protein complexes |

| Live-Cell Imaging | Observing dynamic cellular responses | Real-time changes in cell behavior and structure |

| FRET/BRET | Studying receptor-co-receptor interactions | Confirmation and dynamics of protein interactions |

These advanced imaging techniques provide visual evidence that complements biochemical and molecular data, offering a more complete picture of how isohomobrassinolide functions at the cellular level.

Agricultural and Biotechnological Applications of Isohomobrassinolide

Strategies for Enhancing Crop Productivity and Quality

Brassinosteroids, including synthetic analogs, are considered potent plant growth regulators that can enhance the growth and yields of important agricultural crops mdpi.com. Strategies for enhancing crop productivity and quality often involve optimizing nutrient use, improving plant development, and increasing biomass. Precision agriculture technologies, which involve data analytics and advanced sensing, are also being used to improve crop productivity and resource management researchgate.net. These technologies can help in making site-specific management decisions for soils and crops, potentially leading to improved crop quality and quantity researchgate.net.

Development of Stress Mitigation Agents in Agriculture

Abiotic stresses, such as drought, salinity, temperature extremes, and heavy metal accumulation, significantly threaten global food security by negatively impacting crop productivity mdpi.com. Brassinosteroids are known to play a role in plant responses to abiotic stresses researchgate.netmdpi.com. Research indicates that brassinosteroids can positively influence plant responses to various abiotic stresses researchgate.net. Strategies for mitigating abiotic stress in crops include the application of plant growth regulators, among other techniques mdpi.com. For instance, 24-Epibrassinolide (B1217166), another brassinosteroid, has been shown to improve plant functions in salt- and nickel-stressed environments wikipedia.org.

Integration into Sustainable Agricultural Practices

Sustainable agriculture aims to enhance productivity while preserving the environment and natural resources sustainableagriculture.eco. This involves practices such as crop rotation, integrated pest management, and optimizing nutrient use sustainableagriculture.ecoucs.org. The integration of substances like Isohomobrassinolide into sustainable agricultural practices aligns with the goal of improving crop resilience and yield under various conditions mdpi.com. Sustainable farming practices can reduce production costs, increase market access, and improve the quality of agricultural products sustainableagriculture.eco. The development of sustainable agricultural practices also depends on promoting long-term soil fertility and productivity fao.org.

Potential in Plant Bioremediation Research

Bioremediation is an environmentally friendly approach that utilizes living organisms, including plants (phytoremediation) and microorganisms, to clean up pollutants from the environment researchgate.netfrontiersin.orgjabonline.in. Phytoremediation, a technique within bioremediation, involves using plants to decontaminate soils, water, and air polluted with organic and inorganic substances, such as heavy metals and hydrocarbons frontiersin.orgnih.gov. While the direct role of Isohomobrassinolide in bioremediation is not explicitly detailed in the provided search results, brassinosteroids are known to influence plant growth and stress responses researchgate.netmdpi.com. This suggests a potential area of research where Isohomobrassinolide could be investigated for its ability to enhance plant tolerance and uptake of pollutants in phytoremediation efforts. Bioremediation is considered a cost-effective and practical solution for removing environmental contaminants researchgate.net.

Research Tool for Brassinosteroid Signaling Pathway Elucidation

Brassinosteroids regulate a diverse spectrum of processes in plant growth and development through complex signaling pathways mdpi.com. The elucidation of these pathways is crucial for understanding how brassinosteroids exert their effects and for developing strategies to modulate these responses for agricultural benefit mdpi.com. Synthetic brassinosteroid analogs like Isohomobrassinolide serve as valuable research tools to study the brassinosteroid signaling network mdpi.comfrontiersin.org. These studies have identified key components of the signaling pathway, from receptor kinases to transcription factors frontiersin.orgmdpi.com. Understanding the molecular mechanisms of brassinosteroid signaling and its interconnections with other signaling networks is important for future practical applications in agriculture nih.gov.

Future Research Directions and Unresolved Questions Regarding Isohomobrassinolide

Elucidating the Complete Mechanism of Action at Atomic Resolution

Despite progress in identifying brassinosteroid receptors and key signaling components, the precise molecular interactions and conformational changes triggered by Isohomobrassinolide binding at the atomic level are not yet fully resolved. Future research aims to employ advanced structural biology techniques, such as X-ray crystallography, cryo-electron microscopy, and high-resolution NMR spectroscopy, to visualize the Isohomobrassinolide-receptor complex and associated proteins. This will provide atomic-level detail on binding pockets, interaction interfaces, and the subsequent cascade of events that initiate downstream signaling. Understanding these interactions with high precision is fundamental to rational design of brassinosteroid mimics or modulators with tailored activities. The study of mechanisms of action at a detailed level is a general goal in molecular biology research epdf.pub. Steroid receptors and their role in gene switch modulation are relevant areas of study in this context google.com.

Comprehensive Analysis of Isohomobrassinolide Metabolites and Conjugates

The metabolic fate of Isohomobrassinolide in plants is complex, involving various enzymatic transformations, including hydroxylation, oxidation, and conjugation with sugars or other molecules. While some metabolites have been identified, a comprehensive inventory and quantitative analysis of all metabolites and conjugates across different plant species, developmental stages, and environmental conditions are still needed. Advanced mass spectrometry-based techniques, coupled with sophisticated separation methods, are essential for this purpose google.commdpi.com. Understanding the complete metabolic profile is critical for determining the biologically active forms, understanding deactivation pathways, and assessing potential persistence or transformation products in the environment. Analyzing metabolites and conjugates is a crucial aspect of understanding the disposition and biotransformation of compounds in biological systems longdom.orgnih.govnih.govopenaccessjournals.com. Phase I and Phase II metabolic pathways, including conjugation, play a significant role in the transformation and elimination of substances longdom.orgopenaccessjournals.com.

Identification of Novel Isohomobrassinolide-Responsive Genes and Regulatory Networks

Current knowledge of genes and regulatory networks directly or indirectly controlled by Isohomobrassinolide is incomplete. Future research will leverage high-throughput transcriptomic (e.g., RNA-Seq) and epigenomic approaches to identify the full spectrum of Isohomobrassinolide-responsive genes across different plant tissues and conditions. frontiersin.org Techniques for gene regulatory network inference will be employed to map the complex interactions between transcription factors, signaling components, and target genes that orchestrate brassinosteroid-mediated responses. nih.govfrontiersin.orgsystemsbiology.net This will involve integrating data from various sources, including gene expression, protein-DNA interactions (e.g., ChIP-Seq), and protein-protein interactions. Identifying novel components of these networks will provide deeper insights into how Isohomobrassinolide modulates diverse physiological processes and can reveal potential targets for genetic manipulation to enhance desirable traits. Gene regulatory networks, consisting of transcription factors and their target sites, control various biological processes in plants nih.govfrontiersin.org. High-throughput experimental approaches like RNA sequencing and techniques for network inference are used to identify regulatory interactions and generate gene regulatory networks frontiersin.org.

Exploring Genetic Engineering and Biotechnological Applications for Enhanced Plant Traits

Long-Term Ecological Impacts and Environmental Fate in Agricultural Systems

As the potential for using Isohomobrassinolide or its analogs in agriculture grows, it is crucial to assess their long-term ecological impacts and environmental fate. Research is needed to understand the persistence and mobility of Isohomobrassinolide and its metabolites in different soil types and aquatic environments. encyclopedie-environnement.org Studies should investigate its potential effects on non-target organisms, including soil microbes, beneficial insects, and aquatic life. Furthermore, the impact of widespread use on ecosystem processes, such as nutrient cycling and biodiversity, needs to be evaluated. encyclopedie-environnement.orgscienceopen.com This requires developing sensitive analytical methods for detecting Isohomobrassinolide and its transformation products in environmental matrices and conducting comprehensive field studies to assess potential ecological consequences under realistic agricultural conditions. Agriculture, while essential for food production, can have significant environmental impacts, including on water, soil, and biodiversity encyclopedie-environnement.orgscienceopen.comourworldindata.orgeuropa.eu. Understanding the fate and impact of substances in agricultural systems is crucial for sustainable practices researchgate.net.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for quantifying Isohomobrassinolide in plant tissues?

- Methodology : Use High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) for baseline separation of brassinosteroids. Validate measurements via ELISA with monoclonal antibodies specific to Isohomobrassinolide. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Data Handling : Report retention times, peak purity, and calibration curves in tabular format. For ELISA, include cross-reactivity data with structurally similar compounds.

Q. How should researchers design controlled experiments to assess Isohomobrassinolide bioactivity?

- Experimental Design : Use randomized block designs with at least three biological replicates. Control variables include light intensity, temperature, and hormone application timing. Include negative controls (solvent-only) and positive controls (known bioactive brassinosteroids) .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment effects. Report effect sizes and confidence intervals.

Q. What model systems are most suitable for studying Isohomobrassinolide’s physiological roles?

- Model Selection : Use Arabidopsis thaliana mutants (e.g., det2, bri1) to isolate Isohomobrassinolide-specific effects. For crop studies, Oryza sativa (rice) or Glycine max (soybean) are recommended due to established brassinosteroid-response protocols .

- Dose Optimization : Conduct preliminary dose-response experiments (10⁻¹⁰ to 10⁻⁶ M) to identify non-toxic, bioactive concentrations.

Advanced Research Questions

Q. How can researchers resolve contradictions in Isohomobrassinolide’s reported roles in abiotic stress responses?